molecular formula C13H9NO3 B14253847 6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione CAS No. 325957-32-2

6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione

Katalognummer: B14253847
CAS-Nummer: 325957-32-2
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: LEIMVPMORLPHHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione is a complex organic compound with a unique structure that includes a hydroxy group, a phenyl group, and an imino group attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclohexane-1,3-dione with benzaldehyde in the presence of a base to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Hydroxyphenyl)methylidene]aminonicotinic acid
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione is unique due to its specific structural features, such as the combination of a hydroxy group, a phenyl group, and an imino group on a cyclohexene ring

Eigenschaften

CAS-Nummer

325957-32-2

Molekularformel

C13H9NO3

Molekulargewicht

227.21 g/mol

IUPAC-Name

6-[hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione

InChI

InChI=1S/C13H9NO3/c14-11-10(15)7-6-9(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,14,16H

InChI-Schlüssel

LEIMVPMORLPHHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C(=N)C2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.